

Frequently Asked Questions (FAQs) on Lucitanib Dosing & Toxicity

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Compound Focus: Lucitanib

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Question	Answer Based on Clinical Evidence
What is the most common toxicity of Lucitanib?	Vascular Endothelial Growth Factor receptor (VEGFR) inhibition-related toxicities are dominant. Hypertension is the most frequent adverse event [1] [2].
What are other common adverse events?	Other common AEs include asthenia (weakness) and proteinuria . Thrombotic microangiopathy has been identified as a dose-limiting toxicity (DLT) [1].
What is the recommended starting dose for combination therapy?	In a phase Ib study combining Lucitanib with Fulvestrant, the dose allocation started at 10 mg once daily . The maximum tolerated dose (MTD) was not firmly established, but 10 mg and 12.5 mg were used [2].
How should patients on Lucitanib be monitored?	The combination therapy requires close monitoring of patients for AE management. This is crucial due to the high incidence of hypertension and other VEGFR-related toxicities [2].

Toxicity Management & Dose Modification Guide

The table below summarizes the toxicities and management strategies based on phase I/IIa and Ib clinical trials.

Toxicity	Clinical Presentation	Recommended Management & Dose Modification
Hypertension [1] [2]	Grade ≥ 3 ; High blood pressure.	Close monitoring and antihypertensive therapy are essential. Widespread dose interruptions (72% of patients) and reductions (most patients) were required to manage this and other AEs [2].
General Toxicity & Tolerability [1] [2]	VEGFR inhibition-related toxicities (e.g., asthenia, proteinuria). Dose-Limiting Toxicities (DLTs) like thrombotic microangiopathy and decreased consciousness.	The maximum tolerated dose (MTD) was determined to be below 30 mg . The side-effect profile is manageable but requires proactive interventions, including dose interruptions and reductions [1] [2].

Experimental Protocols & Key Data from Clinical Studies

For your reference, here are the summarized methodologies and key findings from the core clinical trials cited in this guide.

1. Phase I/IIa First-in-Human Study (n=76) [1]

- **Objective:** Determine the Maximum Tolerated Dose (MTD), Recommended Dose (RD), and pharmacokinetics of **Lucitanib**.
- **Design:** Open-label study with a dose-escalation phase (5 mg to 30 mg once daily) followed by a dose-expansion phase.
- **Key Efficacy Data:** In assessable FGF-aberrant breast cancer patients, the objective response rate was **50%** (6 of 12 patients), with a median progression-free survival (PFS) of **40.4 weeks**.

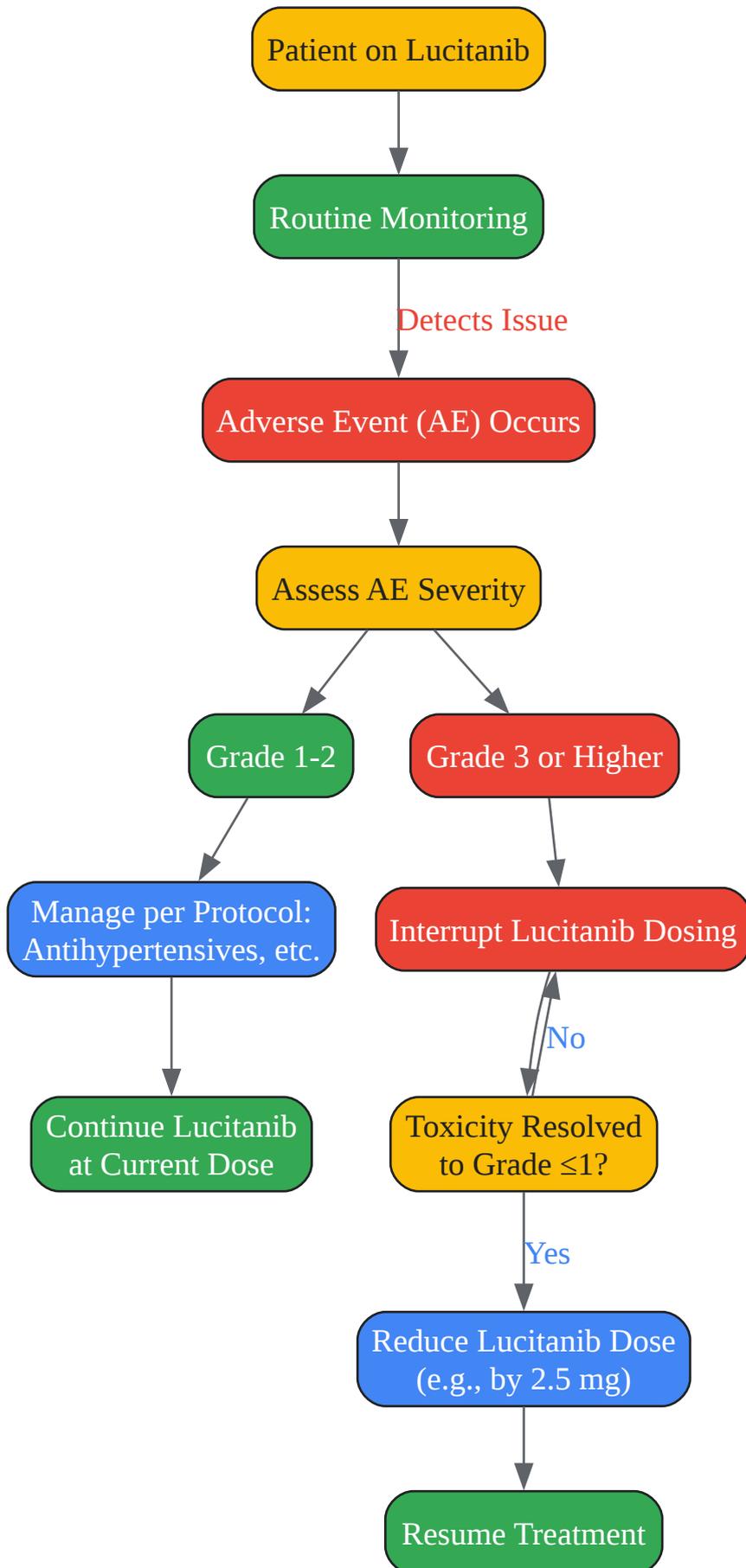
2. Phase Ib Dose Allocation Study (**Lucitanib** + **Fulvestrant**, n=18) [2]

- **Objective:** Determine the MTD and Dose-Limiting Toxicities (DLTs) of **Lucitanib** in combination with Fulvestrant.

- **Patient Population:** Postmenopausal women with ER+/HER2- metastatic breast cancer who progressed on prior endocrine therapy.
- **Dosing:** **Lucitanib** was administered orally (10 mg or 12.5 mg daily) with intramuscular Fulvestrant (500 mg per 28-day cycle).
- **Key Tolerability Data:**
 - The most common grade ≥ 3 toxicities were **hypertension (78%)** and **asthenia (22%)**.
 - All patients required at least one dose interruption, and **72% required at least one dose reduction**.
 - The combination was deemed **feasible but requires close patient monitoring**.

Workflow for Managing **Lucitanib** Toxicity

The diagram below outlines a logical workflow for managing patients on **Lucitanib** based on the clinical data.



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Key Considerations for Protocol Design

- **Proactive Management is Critical:** The clinical data consistently shows that **Lucitanib** toxicity, particularly hypertension, is predictable and manageable but requires a proactive and vigilant approach integrated into the study protocol [2].
- **Dosing Strategy for Combinations:** When combining **Lucitanib** with other agents like Fulvestrant, a **lower starting dose (e.g., 10 mg)** is recommended compared to monotherapy dose-escalation studies. The phase Ib study found that even at 10 mg and 12.5 mg, dose interruptions and reductions were very common [2].

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References

1. Phase I/IIa study evaluating the safety, efficacy, pharmacokinetics, and...
[pubmed.ncbi.nlm.nih.gov]

2. A phase Ib dose allocation study of oral administration ... [link.springer.com]

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